

An In-depth Technical Guide to the Isomers of Bromo-trifluorobenzene

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Compound of Interest

Compound Name: 1-Bromo-2,4,6-trifluorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromo-trifluorobenzene, a class of halogenated aromatic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details their physicochemical properties, spectroscopic data, synthesis methodologies, and key reactions, presenting a valuable resource for professionals in drug development and scientific research.

Introduction to Bromo-trifluorobenzene Isomers

Bromo-trifluorobenzenes are aromatic compounds featuring a benzene ring substituted with one bromine atom and three fluorine atoms. The various possible arrangements of these substituents on the ring give rise to six distinct isomers, each with unique physical and chemical properties. These properties are significantly influenced by the electronic effects and steric hindrance imparted by the halogen atoms. The presence of both bromine and fluorine atoms makes these compounds versatile building blocks in organic synthesis. The carbon-bromine bond serves as a reactive site for various cross-coupling reactions, enabling the introduction of diverse functional groups. Simultaneously, the fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making these isomers particularly attractive for the development of novel pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Properties

The isomers of bromo-trifluorobenzene exhibit a range of physical properties, as summarized in the tables below. These differences in melting points, boiling points, and densities are a direct consequence of the varied substitution patterns, which affect intermolecular forces and molecular packing in the solid and liquid states.

Positional Isomers and Their Properties

There are six constitutional isomers of bromo-trifluorobenzene. The nomenclature and key physicochemical data for each are presented in Table 1.

Table 1: Physicochemical Properties of Bromo-trifluorobenzene Isomers

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n _{20/D})
1-Bromo-2,3,4-trifluorobenzene	176317-02-5	C ₆ H ₂ BrF ₃	210.98	-	60 °C/30 mmHg[1]	1.81[1]	1.49[1]
1-Bromo-2,3,5-trifluorobenzene	133739-70-5	C ₆ H ₂ BrF ₃	210.98	-	143[2]	1.79[2]	1.48[2]
1-Bromo-2,4,5-trifluorobenzene	327-52-6	C ₆ H ₂ BrF ₃	210.98	-19[3][4]	144[3][4]	1.802[3]	1.485[3]
1-Bromo-2,4,6-trifluorobenzene	2367-76-2	C ₆ H ₂ BrF ₃	210.98	3.5[5][6]	140.5[5][6]	1.79[5][6]	1.485[5][6]
1-Bromo-3,4,5-trifluorobenzene	138526-69-9	C ₆ H ₂ BrF ₃	210.98	-	47-49 °C/60 mmHg[7]	1.767[7]	1.482[7]
2-Bromo-1,3,5-trifluorobenzene	2367-76-2	C ₆ H ₂ BrF ₃	210.98	4[8]	140[8]	1.8[8]	1.48[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of bromo-trifluorobenzene isomers. A summary of available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data of Bromo-trifluorobenzene Isomers

Isomer	¹ H NMR	¹³ C NMR	IR (cm ⁻¹)	Mass Spectrum (m/z)
1-Bromo-2,3,4-trifluorobenzene	Available	Available	Not readily available	Available
1-Bromo-2,3,5-trifluorobenzene	Available[8]	Available[9]	Not readily available	Available[8]
1-Bromo-2,4,5-trifluorobenzene	Available[10][11]	Available[1][4][12]	Available[13]	Available[13]
1-Bromo-2,4,6-trifluorobenzene	Available[6]	Available[14]	Available[15]	Available[3][16]
1-Bromo-3,4,5-trifluorobenzene	Available[7]	Available[17][18]	Available[7]	Available[7][17]
2-Bromo-1,3,5-trifluorobenzene	Available[6]	Available[14]	Available[15]	Available[3][16]

Synthesis of Bromo-trifluorobenzene Isomers

The synthesis of bromo-trifluorobenzene isomers can be achieved through various synthetic routes, primarily involving the bromination of trifluorobenzene precursors or the functional group interconversion of other substituted benzenes. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis Pathways

A common approach involves the electrophilic bromination of a corresponding trifluorobenzene. The regioselectivity of this reaction is dictated by the directing effects of the fluorine substituents. Alternatively, Sandmeyer-type reactions starting from trifluoroanilines can provide access to specific isomers.

Figure 1: General synthetic routes to bromo-trifluorobenzene isomers.

Experimental Protocol: Synthesis of 1-Bromo-2,4,5-trifluorobenzene

The following protocol is based on a patented synthesis method and serves as a representative example.[\[19\]](#)

Materials:

- 1,2,4-Trifluorobenzene
- Liquid Bromine
- Iron powder
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride or Chloroform

Procedure:

- To a reaction vessel containing an organic solvent (carbon tetrachloride or chloroform), add iron powder and 1,2,4-trifluorobenzene.
- Heat the mixture to 43-48°C and add liquid bromine dropwise over a period of 3-4 hours.
- After the addition of bromine is complete, add azobisisobutyronitrile (AIBN) to the reaction mixture at 62-68°C and stir to ensure homogeneity.
- Increase the temperature to 82-102°C and allow the reaction to proceed to completion.
- Upon completion, cool the reaction mixture and purify by distillation to obtain 1-bromo-2,4,5-trifluorobenzene.

Note: This is a generalized procedure derived from patent literature and should be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Synthesis of 3,4,5-Trifluorobromobenzene

A method for the preparation of 3,4,5-trifluorobromobenzene has been described involving a multi-step synthesis starting from 2,3,4-trifluoroaniline.[\[20\]](#)[\[21\]](#)

Step 1: Bromination of 2,3,4-Trifluoroaniline

- Disperse 2,3,4-trifluoroaniline in a suitable solvent.
- Add bromine dropwise to carry out the bromination reaction.
- After the reaction is complete, work up the mixture to obtain 2,3,4-trifluoro-6-bromoaniline.

Step 2: Diazotization

- Dissolve sodium nitrite in sulfuric acid.
- While stirring, add the 2,3,4-trifluoro-6-bromoaniline obtained in the previous step to carry out the diazotization reaction, forming the corresponding diazonium salt intermediate.

Step 3: Deamination

- Treat the diazonium salt intermediate with hypophosphorous acid in the presence of a copper catalyst.
- After the deamination reaction is complete, purify the product to yield 3,4,5-trifluorobromobenzene.

Key Reactions and Applications in Drug Development

Bromo-trifluorobenzene isomers are valuable precursors in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The carbon-bromine bond is readily functionalized through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A prominent application of these isomers is in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This reaction is widely used to introduce aryl or vinyl groups.^[22]

Figure 2: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3,4,5-trifluorobenzene

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.

Materials:

- 1-Bromo-3,4,5-trifluorobenzene
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

- In a reaction flask, combine 1-bromo-3,4,5-trifluorobenzene, the arylboronic acid, the palladium catalyst, and the base.
- Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired biaryl compound.

Other Applications

Beyond Suzuki coupling, bromo-trifluorobenzene isomers are utilized in various other transformations, including:

- Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack.
- Formation of Organometallic Reagents: The bromine atom can be converted into Grignard or organolithium reagents, which are powerful nucleophiles.[\[22\]](#)

These reactions enable the synthesis of a wide range of fluorinated compounds for applications in:

- Pharmaceuticals: As key intermediates in the synthesis of anti-inflammatory and anti-cancer drugs.[\[23\]](#)
- Agrochemicals: For the development of new pesticides and herbicides with enhanced efficacy.
- Materials Science: In the formulation of advanced polymers and coatings with improved chemical resistance and thermal stability.[\[23\]](#)

Conclusion

The isomers of bromo-trifluorobenzene represent a class of highly versatile and valuable building blocks in modern organic synthesis. Their unique combination of a reactive bromine handle and the modulating effects of fluorine atoms provides chemists with a powerful tool for the design and synthesis of novel molecules with tailored properties. This guide has provided a comprehensive overview of their physicochemical characteristics, spectroscopic data, and synthetic utility, highlighting their importance for researchers and professionals in the fields of drug discovery and materials science. Further exploration of the reactivity of these isomers will undoubtedly lead to the development of new synthetic methodologies and the discovery of innovative functional molecules.

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